5,6-Dimethyl-N-propyl-1,2,4-triazin-3-amine
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Overview
Description
5,6-Dimethyl-N-propyl-1,2,4-triazin-3-amine is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes a triazine ring substituted with dimethyl and propyl groups. It has a molecular formula of C8H14N4 and a molecular weight of 166.22 g/mol . The compound is known for its versatility and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-N-propyl-1,2,4-triazin-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5,6-dimethyl-1,2,4-triazine with propylamine in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as ethanol or chloroform, and the mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-N-propyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzoyl chloride in the presence of triethylamine and chloroform.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazine derivatives such as 3-dibenzoylamino-5,6-dimethyl-1,2,4-triazine.
Scientific Research Applications
5,6-Dimethyl-N-propyl-1,2,4-triazin-3-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical agents due to its biological activity.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-N-propyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5,6-dimethyl-1,2,4-triazine: A closely related compound with similar structural features.
5-Amino-pyrazoles: Another class of heterocyclic compounds with similar reactivity and applications.
Uniqueness
5,6-Dimethyl-N-propyl-1,2,4-triazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H14N4 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5,6-dimethyl-N-propyl-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C8H14N4/c1-4-5-9-8-10-6(2)7(3)11-12-8/h4-5H2,1-3H3,(H,9,10,12) |
InChI Key |
XOWSXCDUHAAQOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=C(N=N1)C)C |
Origin of Product |
United States |
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